3-Octanol

Flavor and fragrance formulation Volatile organic compound analysis Process engineering

3-Octanol (CAS 22658-92-0; (S)-(+)-3-octanol) is a chiral, secondary aliphatic alcohol belonging to the C8 alcohol homologous series. It is a colorless liquid with a reported boiling point of 174–176 °C, density of 0.818–0.819 g/mL at 25 °C, and a characteristic mushroom–earthy, nutty odor.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 22658-92-0
Cat. No. B1609341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octanol
CAS22658-92-0
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCCC(CC)O
InChIInChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3
InChIKeyNMRPBPVERJPACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, ether;  insoluble in water

Structure & Identifiers


Interactive Chemical Structure Model





3-Octanol (CAS 22658-92-0) Procurement Guide: Properties, Differentiation, and Scientific Selection Rationale


3-Octanol (CAS 22658-92-0; (S)-(+)-3-octanol) is a chiral, secondary aliphatic alcohol belonging to the C8 alcohol homologous series. It is a colorless liquid with a reported boiling point of 174–176 °C, density of 0.818–0.819 g/mL at 25 °C, and a characteristic mushroom–earthy, nutty odor . Unlike its primary alcohol isomer 1-octanol, 3-Octanol bears the hydroxyl group at the C3 position, generating a stereogenic center that yields (R)- and (S)-enantiomers with distinct biological and sensory properties [1]. These structural features form the basis for its differentiation from closely related compounds such as 1-octanol, 2-octanol, 3-octanone, and 1-octen-3-ol in flavor, fragrance, entomology, and analytical chemistry applications.

Why 1-Octanol or 3-Octanone Cannot Simply Replace 3-Octanol in Research and Industrial Formulations


Despite sharing the C8H18O molecular formula, octanol isomers and related carbonyl compounds exhibit functionally significant divergences in physicochemical properties, sensory potency, biological recognition, and analytical behavior. The position of the hydroxyl group alters water solubility by approximately 2.3-fold relative to 1-octanol, modifies the boiling point by over 20 °C, and fundamentally changes the odor character from waxy–floral to mushroom–earthy [1]. Critically, the intrinsic chirality of 3-Octanol introduces enantiomer-selective bioactivity—documented in ant pheromone signaling and plant volatile stereochemistry—that achiral analogs such as 3-octanone cannot replicate [2]. These differences preclude direct one-to-one substitution in sensory-driven procurement, chiral analysis workflows, and semiochemical research.

Quantitative Differential Evidence for 3-Octanol (CAS 22658-92-0) vs. Structural Analogs


Boiling Point Reduction vs. 1-Octanol: Operational Advantage in Volatile Delivery Systems

3-Octanol exhibits a boiling point of 174–176 °C (lit., Sigma-Aldrich), which is approximately 20–22 °C lower than that of its primary alcohol isomer 1-octanol (196 °C) . The secondary alcohol 2-octanol boils at 178–179 °C, while the ketone analog 3-octanone boils at approximately 167 °C. This lower boiling point relative to 1-octanol facilitates more efficient headspace volatilization at reduced temperatures, reducing thermal degradation risk in flavor delivery and analytical headspace workflows.

Flavor and fragrance formulation Volatile organic compound analysis Process engineering

Water Solubility and Log P Differentiation: Formulation Compatibility vs. 1-Octanol

Experimentally determined water solubility for 3-octanol is 1250 mg/L at 25 °C (Beilstein database), with an estimated log Kow of 2.73 [1]. In contrast, 1-octanol water solubility is 540 mg/L at 25 °C with a log Kow of ~3.0 [2]. 2-Octanol has an intermediate solubility of approximately 1000–1200 mg/L. The 2.3-fold higher aqueous solubility of 3-octanol, combined with its lower log Kow, indicates reduced bioaccumulation potential and improved partitioning into aqueous-phase reaction systems compared to 1-octanol.

Environmental fate modeling Solvent selection Food and beverage formulation

Odor Detection Threshold: Enhanced Sensory Potency Relative to 1-Octanol

The odor detection threshold of 3-octanol in water is 0.042 mg/L (42 ppb) with a characteristic mushroom–earthy descriptor [1]. By comparison, 1-octanol has a reported odor threshold of 0.11–0.13 mg/L (110–130 μg/kg) in water with a waxy–floral–fatty aroma [2]. This means 3-octanol is approximately 2.6–3.1 times more potent on a concentration basis in aqueous media. The odor character distinction—earthy/mushroom versus waxy/floral—provides complementary sensory functionality that cannot be achieved by substituting 1-octanol or 3-octanone (earthy but with a higher threshold of 0.41 ppb in air) [3].

Flavor chemistry Sensory science Aroma compound analysis

Differential Antibacterial Activity: Strain-Specific MIC Profile vs. 1-Octanol

In a direct comparative minimum inhibitory concentration (MIC) study against eight bacterial strains, 3-octanol displayed distinct potency patterns relative to 1-octanol (reported as 'octanol') and 3-octanone [1]. Against Bacillus cereus, 3-octanol MIC was 62.5 μg/g versus 15.6 μg/g for 1-octanol (4-fold less potent). However, against Escherichia coli, 3-octanol and 1-octanol exhibited equal MIC values of 125 μg/g. Against Salmonella typhimurium, 3-octanol MIC was 500 μg/g compared to 125 μg/g for 1-octanol. This strain-dependent differential spectrum means that 3-octanol cannot be replaced by 1-octanol in antimicrobial studies without altering the observed inhibition profile.

Antimicrobial screening Natural product microbiology Food preservation

Enantiomeric Specificity: (R)- vs. (S)-3-Octanol as a Procurement-Decisive Chiral Differentiator

3-Octanol is chiral; its enantiomers exhibit fundamentally different biological activities. (R)-(−)-3-octanol is the only enantiomer active as an attractant pheromone in Myrmica ants; the (S)-(+)-enantiomer (CAS 22658-92-0) is biologically inactive and its presence decreases the response to the R enantiomer [1]. Furthermore, in plants, (R)-3-octanol is associated with lavender scent while (S)-3-octanol is found in peppermint oil, demonstrating enantioselective biosynthesis and differential sensory perception [2]. Neither 1-octanol (achiral), 3-octanone (achiral), nor 1-octen-3-ol (chiral but structurally distinct) can replicate this enantiomer-specific dual functionality. The naturally produced 9:1 (R:S) mixture in Myrmica ants has been shown to be more active than the pure R enantiomer, indicating a synergistic role for the S form despite its individual inactivity [3].

Chemical ecology Semiochemistry Chiral analysis

Validated Internal Standard for GC-MS Volatile Analysis: Analytical Workflow Rationale

3-Octanol is widely established as a quantitative internal standard (IS) in headspace solid-phase microextraction GC-MS (HS-SPME-GC-MS) workflows for volatile compound analysis . Its selection is based on (a) elution within the C8 alcohol retention time window without co-elution with major target analytes, (b) structural similarity to target volatiles ensuring comparable extraction and ionization efficiency, and (c) absence from most biological sample matrices. Sigma-Aldrich supplies 3-octanol as a certified analytical standard specifically for this purpose . While 1-octanol can also serve as an IS, 3-octanol is preferentially adopted in mushroom volatile research and food aroma studies where 1-octanol may naturally occur as a sample constituent, creating quantification interference.

Analytical chemistry GC-MS method development Quality control

Recommended Scientific and Industrial Procurement Scenarios for 3-Octanol (CAS 22658-92-0)


Mushroom and Earthy Flavor Formulation in Food and Fragrance

For product developers requiring mushroom–earthy, musty, or creamy sensory notes, 3-octanol provides a 2.6–3.1× lower odor detection threshold in water (0.042 mg/L) compared to 1-octanol, with a distinct mushroom–earthy character that 1-octanol (waxy–floral) cannot replicate [1]. The boiling point of 174–176 °C also allows gentler thermal processing relative to 1-octanol (196 °C), preserving volatile integrity in flavor encapsulation .

Chiral Semiochemical Research and Entomological Bioassays

The enantiomer-specific pheromone activity of 3-octanol makes (S)-(+)-3-octanol (CAS 22658-92-0) essential for studies of Myrmica ant chemical ecology, where only the (R)-(−)-enantiomer triggers attraction and the S form modulates response efficacy [2]. Procurement of enantiopure (S)-3-octanol is mandatory for negative controls in behavioral assays and for natural product authentication using chiral GC, as described for plant volatile stereodifferentiation [3].

Volatile Metabolite Profiling and GC-MS Internal Standardization

3-Octanol is a validated and commercially available analytical standard for HS-SPME-GC-MS volatile profiling, notably in fungal and plant metabolomics where it avoids the endogenous interference risk associated with 1-octanol . Its mid-range retention index and structural class compatibility with C8 volatile analytes support robust peak area normalization across diverse biological matrices .

Antimicrobial Screening of C8 Volatile Organic Compounds

The strain-specific MIC profile of 3-octanol—particularly its differential activity against Bacillus cereus (MIC 62.5 μg/g) and E. coli (MIC 125 μg/g) relative to 1-octanol—makes it a necessary component in structure–activity relationship studies of volatile antimicrobials [4]. Substituting with 1-octanol or 3-octanone yields different inhibition spectra, confounding comparative biological interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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